Tert-butyl 3-bromo-5-formylbenzoate
Overview
Description
Tert-butyl 3-bromo-5-formylbenzoate: is an organic compound with the molecular formula C12H13BrO3. It is a derivative of benzoic acid, featuring a tert-butyl ester group, a bromine atom, and a formyl group on the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 3-bromo-5-formylbenzoate typically involves selective metal-halogen exchange reactions. One common method includes the bromination of tert-butyl benzoate followed by formylation. The reaction conditions often involve the use of bromine and a suitable catalyst to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-bromo-5-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Substitution Reactions: Products include tert-butyl 3-iodo-5-formylbenzoate or tert-butyl 3-alkyl-5-formylbenzoate.
Oxidation Reactions: The major product is tert-butyl 3-bromo-5-carboxybenzoate.
Reduction Reactions: The major product is tert-butyl 3-bromo-5-hydroxymethylbenzoate.
Scientific Research Applications
Chemistry: Tert-butyl 3-bromo-5-formylbenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various chemical transformations .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a starting material for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique structural features make it valuable for designing new materials and drugs .
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-5-formylbenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and formyl group are key reactive sites that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Tert-butyl bromoacetate: Similar in having a tert-butyl ester group and a bromine atom, but differs in the position and type of functional groups.
Tert-butyl 2-bromoacetate: Another similar compound with a bromine atom and tert-butyl ester group, but with different reactivity due to the position of the bromine atom.
Uniqueness: Tert-butyl 3-bromo-5-formylbenzoate is unique due to the presence of both a bromine atom and a formyl group on the benzene ring, which allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
tert-butyl 3-bromo-5-formylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-12(2,3)16-11(15)9-4-8(7-14)5-10(13)6-9/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYXOHSLYSXYCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.